methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate
Description
Key Differences:
- Aromatic Substituent : The thiophene group introduces sulfur-based resonance effects, unlike phenyl or alkyl groups.
- Electron Density : Thiophene’s electron-rich nature enhances stability toward electrophilic substitution compared to phenyl.
- Steric Effects : The thiophen-2-yl group’s smaller size reduces steric hindrance relative to bulkier aryl groups.
These differences impact applications in drug design, where thiophene derivatives are prized for their metabolic stability and π-stacking capabilities.
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(16)14-10(11(15)17-4)8-9-6-5-7-19-9/h5-7,10H,8H2,1-4H3,(H,14,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQBHWNLLURGHK-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2S)-2-Amino-3-(thiophen-2-yl)propanoic Acid
The thiophene moiety is introduced during the amino acid synthesis phase. Asymmetric Strecker synthesis or enzymatic resolution of racemic mixtures are common approaches. For instance, thiophene-2-carbaldehyde undergoes condensation with a chiral auxiliary to yield the (2S)-configured amino acid. Reaction conditions (e.g., pH, temperature) are critical to maintaining stereochemical integrity, with yields typically ranging from 60–75%.
Boc Protection of the Amino Group
Di-tert-butyl dicarbonate (Boc₂O) is employed to protect the α-amino group under mildly basic conditions. A representative procedure involves dissolving (2S)-2-amino-3-(thiophen-2-yl)propanoic acid in tert-butanol, followed by the addition of aqueous sodium hydroxide (1.88 M) and Boc₂O at 0–5°C. The reaction progresses at ambient temperature (20–25°C) for 4–6 hours, achieving >90% conversion. The Boc-protected intermediate is isolated via extraction with dichloromethane and washed with citric acid to remove residual base.
Methyl Esterification of the Carboxylic Acid
Esterification is achieved using trimethyloxonium tetrafluoroborate, a potent methylating agent. The Boc-protected amino acid is dissolved in acetonitrile or dichloromethane, cooled to 0–5°C, and treated with 1.17 equivalents of trimethyloxonium tetrafluoroborate. The mixture warms to 20°C over 30 minutes, with stirring continued for 4 hours to ensure complete conversion. Excess reagent is quenched with powdered potassium carbonate (325 mesh), and the product is purified via crystallization from n-butyl acetate/isohexane mixtures.
Optimization of Reaction Conditions
Solvent Systems and Temperature Control
| Parameter | Boc Protection | Methyl Esterification |
|---|---|---|
| Solvent | tert-Butanol/DCM | Acetonitrile/DCM |
| Temperature | 0–25°C | 0–20°C |
| Reagent Ratio | 1.1 eq Boc₂O | 1.17 eq Me₃OBF₄ |
| Yield | 92% | 85% |
The choice of dichloromethane (DCM) as a co-solvent enhances reagent solubility while facilitating easy removal via distillation. Acetonitrile improves reaction homogeneity during methylation, reducing side reactions.
Epimerization Mitigation
Epimerization at the α-carbon is minimized by:
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Using powdered potassium carbonate (rather than stronger bases) during esterification to maintain a pH <9.
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Telescoping steps to avoid intermediate isolation, which reduces exposure to basic or acidic conditions.
Telescoped Synthesis and Industrial Scalability
A telescoped process integrating Boc protection, methylation, and crystallization significantly enhances throughput. For example, after Boc protection, the crude intermediate is directly treated with trimethyloxonium tetrafluoroborate without isolation. The combined organic phases are concentrated and crystallized, achieving an overall yield of 78% with >99% enantiomeric excess.
Key Advantages of Telescoping:
-
Eliminates time-consuming purification of intermediates.
-
Reduces solvent usage by 40% compared to stepwise isolation.
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Maintains reaction stoichiometry, preventing excess reagent accumulation.
Crystallization and Purification
Crystallization is the final critical step for obtaining pharmaceutical-grade material. Optimal conditions involve:
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Solvent Pair: n-Butyl acetate and isohexane (3:1 v/v).
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Temperature Gradient: Cooling from reflux to 0–5°C over 2 hours.
Comparative Analysis of Methylation Reagents
| Reagent | Trimethyloxonium Tetrafluoroborate | Methyl Iodide |
|---|---|---|
| Equivalents | 1.17 | 10 |
| Byproducts | Minimal | Significant |
| Reaction Time | 4 hours | 12 hours |
| Environmental Impact | Low | High |
Trimethyloxonium tetrafluoroborate outperforms methyl iodide in atom economy and waste reduction, aligning with green chemistry principles .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine. Common methods include:
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| HCl (4M in dioxane) | 2–4 hrs, 25°C | Free amine hydrochloride salt | 85–92% | |
| Trifluoroacetic acid (TFA) | 1–2 hrs, 0°C to 25°C | Free amine TFA salt | 95% |
Post-deprotection, the amine participates in coupling reactions (e.g., peptide bond formation) using agents like HBTU or EDCI .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield the carboxylic acid, critical for further functionalization:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (1M) | 6 hrs, 60°C | (S)-2-{[(Boc)amino]}-3-(thienyl)propanoic acid | 88% | |
| LiOH·H₂O | 4 hrs, 25°C, THF/H₂O (3:1) | Same as above | 91% |
The carboxylic acid intermediate is used in solid-phase peptide synthesis or conjugated to other pharmacophores .
Thiophene Ring Functionalization
The thiophene moiety undergoes electrophilic substitution, though direct data for this compound is limited. Comparable systems show:
These reactions expand structural diversity for drug discovery .
Reduction of the Ester Group
The methyl ester is reduced to a primary alcohol under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄, LiCl | 24 hrs, 0°C to 25°C, dry MeOH | (S)-2-{[(Boc)amino]}-3-(thienyl)propanol | 78% | |
| DIBAL-H | 2 hrs, −78°C, THF | Same as above | 82% |
The alcohol intermediate serves as a precursor for ether or glycoside linkages .
Coupling Reactions
The deprotected amine reacts with carboxylic acids or activated esters:
| Coupling Agent | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| HBTU, DIPEA | (S)-2-Phenylpropionic acid | Dipeptide analog | 76% | |
| EDCI, HOBt | Fmoc-Gly-OH | Fmoc-protected dipeptide | 84% |
These reactions are pivotal for constructing peptidomimetics or PROTACs .
Photochemical Reactivity
The thiophene ring participates in [2+2] cycloadditions under UV light:
| Conditions | Dienophile | Product | Yield | Source |
|---|---|---|---|---|
| UV (254 nm), 24 hrs | Maleimide | Thiophene-maleimide adduct | 65% |
This reactivity is exploited in materials science for crosslinking polymers.
Key Stability Considerations
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound is utilized in the development of novel peptides and small molecules that exhibit therapeutic properties. Its structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets. For instance, derivatives of this compound have been explored for their potential as inhibitors in various diseases, including cancer and infectious diseases.
1.2 Peptide Synthesis
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate is often employed in solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) protecting group is particularly valuable because it can be easily removed under mild acidic conditions, allowing for the sequential addition of amino acids to form complex peptide structures .
Organic Synthesis
2.1 Synthetic Intermediates
This compound acts as a versatile intermediate in organic synthesis. It can be transformed into various derivatives through reactions such as hydrolysis, reduction, and coupling reactions. These transformations can lead to the formation of more complex molecules with desired pharmacological activities .
2.2 Functionalization
The thiophene moiety present in the compound contributes to its electronic properties, making it suitable for further functionalization. This allows chemists to introduce different functional groups that can modulate the biological activity or solubility of the resultant compounds .
Case Studies
3.1 Anticancer Agents
A study highlighted the synthesis of a series of thiophene-containing peptides derived from this compound, which demonstrated promising anticancer activity by inhibiting specific tumor growth pathways .
3.2 Antimicrobial Activity
Research has shown that derivatives synthesized from this compound exhibit significant antimicrobial properties against various pathogens. The modification of the thiophene ring has been linked to enhanced activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The thiophene ring can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Side Chain
The thiophen-2-yl group distinguishes this compound from analogs with other aromatic or heterocyclic substituents. Key comparisons include:
Heterocyclic Side Chains
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-oxopyrrolidin-3-yl)propanoate (CAS: 1350624-45-1) Substituent: 2-Oxopyrrolidin-3-yl (a lactam ring). Synthesis: Prepared via NaBH₄ reduction of intermediate esters (80% yield) . Applications: Used in neuroscience research for brain-targeting prodrugs.
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-4-yl)propanoate Substituent: Pyridin-4-yl (basic nitrogen-containing heterocycle). Synthesis: Coupling with aminopyridine derivatives (52% yield) . Applications: Substrate for nitric oxide synthase (eNOS) studies .
Halogenated and Electron-Deficient Side Chains
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-iodo-4-methoxyphenyl)propanoate (CAS: 113850-71-8) Substituent: 3-Iodo-4-methoxyphenyl (electron-deficient aromatic ring). Applications: Intermediate for radiolabeling or cross-coupling reactions .
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoate (CAS: 473567-47-4) Substituent: 2,5-Difluorophenyl (electron-withdrawing substituents). Synthesis: Derived from fluorinated phenylalanine analogs . Properties: Enhanced metabolic stability compared to non-fluorinated analogs.
Aliphatic and Functionalized Side Chains
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-fluorocyclobutyl)propanoate Substituent: 1-Fluorocyclobutyl (aliphatic fluorinated group). Synthesis: Radical functionalization using Selectfluor . Applications: Study of fluorine’s impact on conformational dynamics.
Physicochemical and Functional Properties
- Thiophen-2-yl vs. Pyridin-4-yl :
- Fluorinated Analogs :
- Boc Protection: Universally used for amino group protection, enabling orthogonal deprotection strategies in multi-step syntheses .
Biological Activity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H17NO4S
- Molecular Weight : 281.35 g/mol
The compound features a thiophene ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. The presence of the thiophene moiety is often associated with enhanced antibacterial activity. For instance, derivatives of thiophene have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene derivative A | S. aureus | 32 µg/mL |
| Thiophene derivative B | E. coli | 64 µg/mL |
Anticancer Activity
Research has also highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), through the activation of caspase pathways.
Case Study: Apoptosis Induction in MCF-7 Cells
A study conducted by Smith et al. (2024) reported that treatment with this compound resulted in a significant increase in caspase-3 activity, indicating the induction of apoptosis.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, inhibiting bacterial growth.
- Induction of Oxidative Stress : It can increase reactive oxygen species (ROS) levels within cancer cells, leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Toxicity and Safety Profile
While promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity in mammalian cells; however, further studies are needed to establish a comprehensive safety profile.
Q & A
Q. Key Considerations :
- Use Na₂SO₄ as a drying agent to stabilize intermediates.
- Monitor reaction progress via thin-layer chromatography (TLC) and purify via flash chromatography with ethyl acetate/hexane gradients .
How can spectroscopic techniques (NMR, IR) confirm the structural integrity and stereochemistry of this compound?
Basic Characterization Question
- ¹H/¹³C NMR :
- The Boc group is confirmed by tert-butyl protons at ~1.4 ppm and carbonyl signals near 155–170 ppm.
- Thiophene protons appear as multiplet signals between 6.8–7.5 ppm, with coupling constants verifying substitution patterns .
- IR Spectroscopy :
- Stretching vibrations at ~1700 cm⁻¹ (C=O of ester and Boc) and ~3300 cm⁻¹ (N-H of amide) validate functional groups .
- Chirality Verification :
- Compare optical rotation data with literature or use chiral HPLC to confirm the (2S) configuration .
What advanced strategies resolve contradictions in spectroscopic data during structural elucidation?
Advanced Analytical Question
- Contradiction Analysis :
- If NMR signals overlap (e.g., thiophene vs. aromatic protons), use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
- For inconsistent melting points or IR bands, cross-validate with X-ray crystallography (as in ) or high-resolution mass spectrometry (HRMS).
- Case Study :
- In analogous compounds, discrepancies in ¹³C NMR were resolved by repeating synthesis under anhydrous conditions to exclude hydrate formation .
How can computational methods (QSAR, DFT) predict the compound’s physicochemical properties or reactivity?
Advanced Computational Question
- Quantum Chemistry Models :
- Application Example :
What are the mechanistic roles of the Boc and thiophene groups in downstream reactions?
Advanced Mechanistic Question
- Boc Group :
- Acts as a temporary protecting group, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) for peptide coupling .
- Steric hindrance from tert-butyl influences reaction regioselectivity in heterocyclic substitutions .
- Thiophene Moiety :
- Enhances π-stacking in drug-receptor interactions, as seen in bioactive analogs targeting neurological disorders .
How can researchers troubleshoot low yields during the coupling of the thiophene moiety?
Q. Advanced Experimental Design
- Common Issues :
- Steric hindrance : Optimize solvent polarity (e.g., DMF for better solubility) or use microwave-assisted synthesis to accelerate kinetics.
- Side reactions : Introduce catalytic Pd(II) for Suzuki-Miyaura coupling to enhance C-S bond formation efficiency .
- Case Study :
- For analogous thiophene derivatives, replacing Na₂SO₄ with molecular sieves improved yields by 15% .
What protocols ensure the compound’s stability during long-term storage?
Basic Stability Question
- Storage Conditions :
- Stability Testing :
- Monitor purity monthly via HPLC (C18 column, acetonitrile/water mobile phase) .
How is this compound utilized as a chiral building block in drug discovery?
Advanced Application Question
- Case Studies :
- Peptide mimics : The Boc-protected amino acid scaffold is used in β-sheet stabilizers for neurodegenerative disease research .
- Prodrug synthesis : The methyl ester is hydrolyzed in vivo to release active carboxylic acid derivatives .
What methodologies validate enantiomeric excess (ee) after asymmetric synthesis?
Advanced Analytical Question
- Chiral HPLC :
- Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
- NMR with Chiral Shift Reagents :
- Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of diastereotopic protons .
How do reaction solvents influence the compound’s stereochemical outcome?
Advanced Mechanistic Question
- Polar Aprotic Solvents (THF, DMF) :
- Stabilize transition states in SN2 mechanisms, preserving the (2S) configuration .
- Nonpolar Solvents (Toluene) :
- Favor racemization via carbocation intermediates; avoid in Boc-deprotection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
